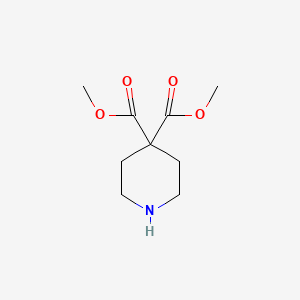![molecular formula C10H15N B13533648 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[221]heptan-2-yl}propanenitrile is an organic compound with the molecular formula C10H15N It features a bicyclo[221]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique spatial arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate nitrile precursors. One common method involves the alkylation of bicyclo[2.2.1]heptane with a halogenated propanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
Bicyclo[2.2.1]heptane-2-amine: Contains an amine group, making it more reactive in certain types of chemical reactions.
Bicyclo[2.2.1]heptane-2-ol: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and potential for further functionalization compared to its analogs.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)propanenitrile |
InChI |
InChI=1S/C10H15N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-4,6-7H2 |
Clave InChI |
PTUWXKPZLMKPRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)



![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)


![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)




